2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine is a chemical compound known for its unique structure and properties It belongs to the class of triazines, which are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine typically involves the nucleophilic substitution of chlorine atoms in the starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This reaction is carried out under controlled conditions, often using specific catalysts and solvents to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic systems, such as magnetic nanocatalysts. These catalysts, like CuBr2 immobilized on magnetic Fe3O4 nanoparticles, facilitate the oxidative coupling reactions necessary for the synthesis of triazine derivatives . The use of such catalysts not only enhances the efficiency of the reaction but also allows for the recycling and reuse of the catalysts, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered properties.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine include:
- 2,4-Diphenyl-6-(trifluoromethyl)pyridine
- 2,4-Diphenyl-6-trifluoromethyl-2,3-dihydro-1H,5H-pyrrolo-[3,4-c]pyrrole
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of diphenyl and trifluoromethyl groups within the triazine ring. This unique structure imparts distinct chemical properties and reactivity, making it particularly valuable in certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
72107-19-8 |
---|---|
Molecular Formula |
C16H12F3N3 |
Molecular Weight |
303.28 g/mol |
IUPAC Name |
2,4-diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine |
InChI |
InChI=1S/C16H12F3N3/c17-16(18,19)15-21-13(11-7-3-1-4-8-11)20-14(22-15)12-9-5-2-6-10-12/h1-10,13H,(H,20,21,22) |
InChI Key |
VDBDQKGTJXYUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2N=C(NC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.